molecular formula C10H10N2O2 B1662533 Procodazole CAS No. 23249-97-0

Procodazole

Cat. No. B1662533
CAS RN: 23249-97-0
M. Wt: 190.2 g/mol
InChI Key: XYWJNTOURDMTPI-UHFFFAOYSA-N
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Description

Procodazole, also known as Propazol or 2-Benzimidazolepropionic acid, is used as a potentiator which is non-specific active immunoprotective against viral and bacterial infections .


Synthesis Analysis

Procodazole is an antiparasitic and a starting material in the synthesis of antihyperlipidemic compounds and anticancer agents . A number of 1H-benzimidazole-2-propanoic acid derivatives have been synthesized by Phillips method .


Molecular Structure Analysis

The molecular formula of Procodazole is C10H10N2O2 . The molecular weight is 190.20 . The structure of Procodazole includes a benzimidazole ring attached to a propionic acid group .


Physical And Chemical Properties Analysis

Procodazole is a white to off-white solid . It has a density of 1.4±0.1 g/cm3 . The boiling point is 497.9±28.0 °C at 760 mmHg . It is soluble in alcohol and warm water, but practically insoluble in ether and benzene .

Scientific Research Applications

1. Microtubule Inhibition in Cellular Studies

Procodazole, known as nocodazole in some studies, has been utilized in scientific research due to its capability to disrupt microtubule dynamics. The drug's influence on microtubules has been a focal point in cellular and molecular biology research. For instance, nocodazole has been used to study meiosis and postmeiotic development in Tetrahymena thermophila, showing its ability to interfere with microtubule assembly during various stages of cell division (Kaczanowski, Gaertig, & Kubiak, 1985). Additionally, it has been employed to produce large quantities of mitotic mammalian cells by temporarily inhibiting microtubule polymerization, thereby facilitating studies on cell division processes (Zieve, Turnbull, Mullins, & McIntosh, 1980).

2. Antineoplastic Properties in Cancer Research

The antineoplastic properties of procodazole have been explored in various cancer studies. For example, its effectiveness against multiple myeloma cells has been investigated, revealing its potential as an antimyeloma drug. This study found that nocodazole inhibited growth and induced apoptosis in cancer cells, highlighting its therapeutic potential in cancer treatment (Feng et al., 2011).

3. Investigation of Tubulin Interactions

Procodazole's interaction with tubulin, a key component of the microtubule network, has been extensively studied. Research has shown that procodazole inhibits the polymerization of rat brain tubulin in vitro and competitively inhibits colchicine binding to purified rat brain tubulin, suggesting its role as a microtubule inhibitor (Hoebeke, Van Nijen, & De Brabander, 1976).

4. Role in Antifungal and Antibacterial Studies

The potential of procodazole in antifungal applications has been explored. For instance, prothioconazole, a related compound, has shown activities against Candida albicans sterol 14-α-demethylase, indicating its potential use in medical applications beyond its traditional agricultural use (Parker et al., 2012).

Safety And Hazards

Procodazole is toxic and contains a pharmaceutically active ingredient . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWJNTOURDMTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045093
Record name Procodazole
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procodazole

CAS RN

23249-97-0
Record name 1H-Benzimidazole-2-propanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procodazole [INN]
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Record name Procodazole
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Record name 2-Benzimidazolepropionic acid
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Record name Procodazole
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Record name PROCODAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
A Romasanta, A Paz-Silva, R Sanchez-Andrade… - Helminthologia, 2004 - Citeseer
Procodazole (1H-benzimidazole-2-propanoic acid) is an immunomodulator that increases disease resistance. A study to evaluate the effect of procodazole on the antibodymediated …
Number of citations: 4 citeseerx.ist.psu.edu
G Bastug, C Eviolitte, IE Marko - Organic letters, 2012 - ACS Publications
… 16d enables the preparation of the corresponding acid, procodazole (29) (Scheme 5). Starting from orthoester 14 and phenyldiamine 9d, procodazole (29) could thus be assembled in …
Number of citations: 123 pubs.acs.org
SR Ryu - Journal of the Korean Applied Science and Technology, 2011 - koreascience.kr
New type of 5-fluorobenzimidazole derivatives was synthesized through the reaction of 4-fluoro-5-(2, 6-dimethylmorpholinyl)-2-aminoaniline with 5-nitro-2-furoic acid and 5-methoxy-3-…
Number of citations: 0 koreascience.kr
E Estrada, A Peña - Bioorganic & medicinal chemistry, 2000 - Elsevier
Theoretical models to virtual screening and rational design of anticonvulsant compounds based on a topological sub-structural molecular design (TOSS-MODE) approach are …
Number of citations: 171 www.sciencedirect.com
IA Hussein, EM Mostafa, MM Ghoneim… - Journal of …, 2018 - phytojournal.com
Phytochemical study of the ethanolic extract of Sorghum virgatum (Hack.) herb led to the isolation and identification of 10 compounds including; ferulic acid (1), caffeic acid (2), tricin (3), …
Number of citations: 1 www.phytojournal.com
MAC Pérez, MB Sanz - Bioorganic & medicinal chemistry, 2004 - Elsevier
The central nervous system (CNS) activity has been investigated by using a topological substructural molecular approach (TOPS–MODE). A discriminant analysis to classify CNS and …
Number of citations: 27 www.sciencedirect.com
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu
NR DE, RA DE, IH DE, BB DE, PM DE, WA DE… - sumobrain.org
BACKGROUND The present invention covers [4-(phenylsulfonyl) piperazin-1-yl](1 H-1, 2, 3-triazol-4-yl)-methanone compounds of general formula (I) which inhibit the enzymatic activity …
Number of citations: 0 www.sumobrain.org
IPC Class, A USPC - 2014 - patentsencyclopedia.com
The presently disclosed subject matter generally relates to methods and compositions for inhibiting the expression and/or activation of hypoxia-inducible factor 1 (HIF-1) genes in a …
Number of citations: 0 www.patentsencyclopedia.com
CY Li, F Ii, P Sonveaux, MW Dewhirst - dial.uclouvain.be
The presently disclosed subject matter generally relates to methods and compositions for inhibiting the expression and/or activation of hypoxia—inducible factor 1 (HIF—1) genes in a …
Number of citations: 0 dial.uclouvain.be

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